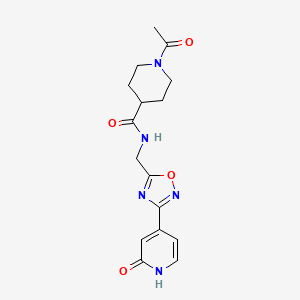

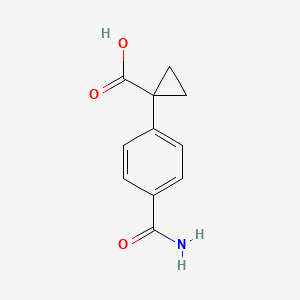

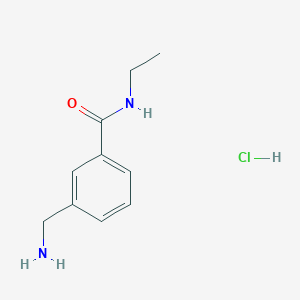

![molecular formula C13H16N2O2S B2568379 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 868230-92-6](/img/structure/B2568379.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a synthetic compound. It was developed as a novel, selective, and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to exhibit modest potency at the human M4 receptor .

Synthesis Analysis

The synthesis of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” involves a reaction between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride in the presence of DIEA . The reaction is carried out in DCM at 0 °C and then allowed to warm to room temperature .

Molecular Structure Analysis

The molecular formula of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is C13H16N2O2S. Its molecular weight is 264.34.

Chemical Reactions Analysis

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to cause a 14.6-fold leftward shift of the agonist concentration-response curve .

Applications De Recherche Scientifique

- Application : Researchers have explored its use as a topical drug for treating alopecia (hair loss). The compound inhibits Smad2/3 phosphorylation induced by TGF-β, which plays a role in hair follicle regulation .

- Application : Factor B is part of the complement system, and its inhibition may have therapeutic implications for various complement-mediated diseases .

- Application : Researchers have explored environmentally friendly methods for synthesizing benzothiazole compounds. These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials has been investigated .

Transforming Growth Factor-β (TGF-β) Receptor Inhibition for Alopecia Treatment

Factor B Inhibition for Complement-Mediated Diseases

Green Chemistry Synthesis of Benzothiazole Compounds

Mécanisme D'action

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, also known as N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide acts as a positive allosteric modulator of the M4 receptor . This means that it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .

Biochemical Pathways

The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can affect several biochemical pathways. One of the key pathways is the inhibition of adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This can result in various downstream effects, such as a reduction in the release of certain neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide are characterized by low intravenous clearance and excellent brain exposure . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.

Result of Action

The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence ion channel activity, and affect various cellular processes. These effects can contribute to the compound’s potential therapeutic effects .

Orientations Futures

The future directions of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” research could involve further exploration of its potential therapeutic applications, given its role as a positive allosteric modulator of the M4 receptor . It could also involve further investigation into its physical and chemical properties, as well as its safety profile.

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-5-10(16)14-13-15-11-9(17-3)7-6-8(2)12(11)18-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLGMPYSSRJNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

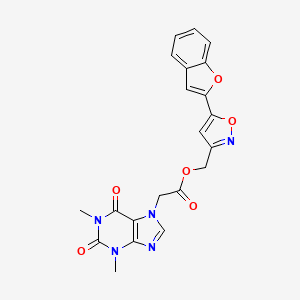

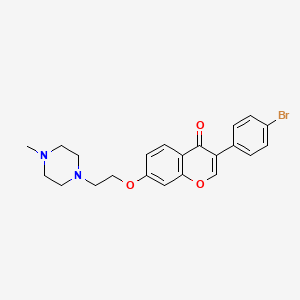

![1-[3-({[1-(5-Bromo-2-fluorophenyl)ethyl]amino}methyl)phenyl]azetidin-2-one](/img/structure/B2568298.png)

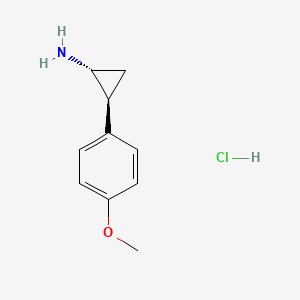

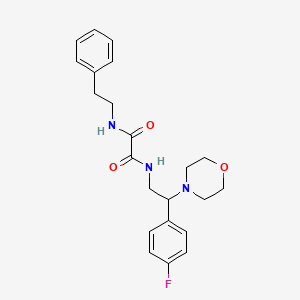

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)

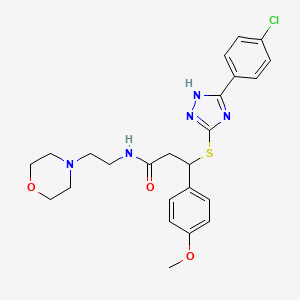

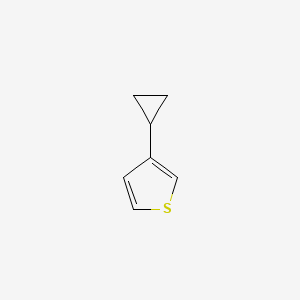

![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)